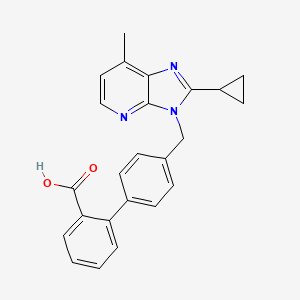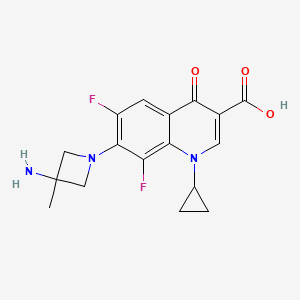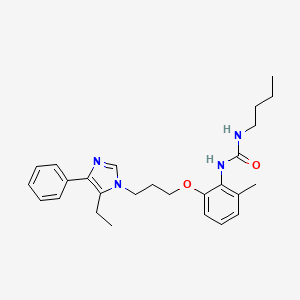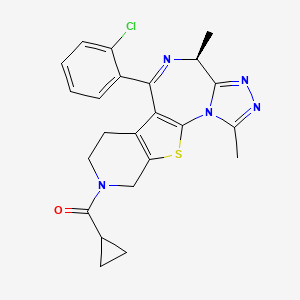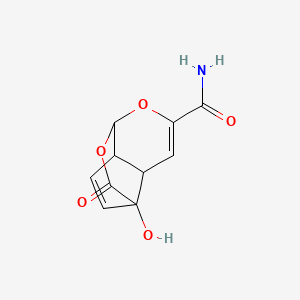
Echinosporin
Übersicht
Beschreibung
Echinosporin, also known as XK-213, is an antibiotic that can be isolated from the Amycolatopsis strain . It belongs to the echinocandins, a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi . Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically .
Synthesis Analysis
The synthesis of Echinosporin was reported by Smith and co-workers in 1989 . The synthesis relies on an [2+2] photocycloaddition and an oxidation–cyclobutanol fragmentation tactic . The final product, Echinosporin, is obtained via an intramolecular Mitsunobu reaction .Molecular Structure Analysis
Echinosporin has a unique tricyclic acetal-lactone structure . Echinocandins, the group to which Echinosporin belongs, are characterized by numerous hydroxylated non-proteinogenic amino acids . They have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase (NRPS) .Chemical Reactions Analysis
The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . This involves enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis .Physical And Chemical Properties Analysis
Echinosporin is a water-soluble white solid composed of C10H9NO5 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
1. Field: Antimycotics Echinosporin is a part of a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi .
2. Application Due to their complex structure, echinocandin antifungal agents, which include Echinosporin, are manufactured semisynthetically . They are used as first-line treatments against invasive mycosis .
3. Methods of Application The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . Enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis eventually led to the development of the active ingredients caspofungin, micafungin, and anidulafungin .
4. Results or Outcomes Echinosporin and other echinocandins have shown a strong inhibitory effect on 1,3-β-D-glucan synthase, an enzyme required for cell wall biosynthesis in fungi . This makes them potent antifungal compounds .
1. Field: Structural Analysis Echinosporin, 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo [6.3.0.0 4,9]undeca-6,10-dien-2-one, is a novel antibiotic .
2. Application The crystal and molecular structure of Echinosporin has been studied . This research is important for understanding the properties and potential applications of Echinosporin .
3. Methods of Application The structure was solved by the direct method and refined to the R value of 0.049 by the block-diagonal least-squares method using 1239 reflections .
4. Results or Outcomes The molecule has a fused tricyclic structure which consists of two six-membered rings and one five-membered ring . This unique structure is of interest in the field of structural chemistry .
5. Field: Biosynthetic Research Echinosporin’s unique tricyclic acetal-lactone structures have attracted great interest in chemical total synthesis and biosynthetic research .
6. Application Research has been conducted on the biosynthetic investigations of echinosporin and 7-deoxyechinosporin on Streptomyces erythraeus .
7. Methods of Application This involves the use of genetic methods for engineering biosynthesis .
8. Results or Outcomes These studies contribute to the understanding of the biosynthesis of Echinosporin and its derivatives .
1. Field: Antifungal Activity Against Root-Rot Pathogens Echinosporin has been isolated from the Amycolatopsis strain and has shown antifungal activity against root-rot pathogens of the Panax notoginseng .
2. Application The structures of bioactive molecules, isolated from the ethyl acetate extract of the fermentation broth of the strain, were identified as echinosporin . It exhibited antifungal activity against four tested root-rot pathogens of Panax notoginseng include Fusarium oxysporum, Fusarium solani, Alternaria panax, and Phoma herbarum .
3. Methods of Application The antifungal activity was determined by measuring the minimum inhibitory concentration (MIC) value .
4. Results or Outcomes Echinosporin exhibited antifungal activities against F. oxysporum, F. solani, A. panax, and P. herbarum with the MIC value at 64, 64, 32, and 64 μg/mL, respectively .
Safety And Hazards
Zukünftige Richtungen
The future directions of Echinosporin research could involve the development of optimized echinocandin structures, which is closely connected to their biosynthesis . Genetic methods for engineering biosynthesis have recently become available, which could lead to advancements in the production of Echinosporin and other echinocandins .
Eigenschaften
IUPAC Name |
(1S,4S,7R,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5+,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZHYWOGQJUST-YYZSKVJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]2([C@@H]3[C@@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Echinosporin | |
CAS RN |
79127-35-8 | |
| Record name | Echinosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



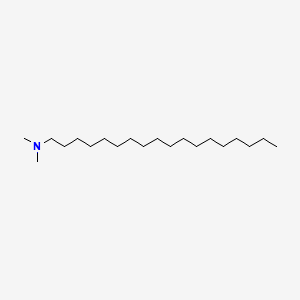
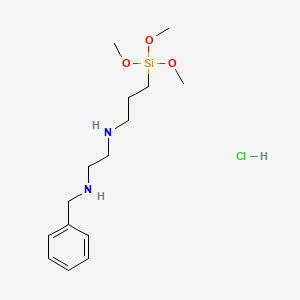
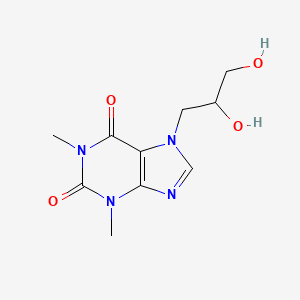
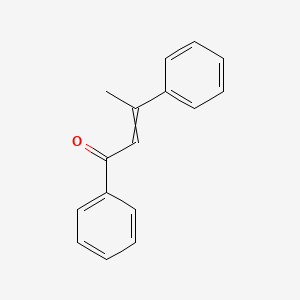
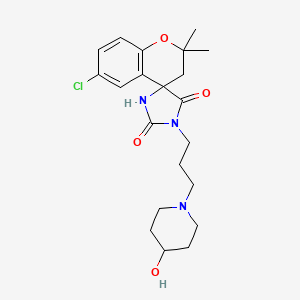
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
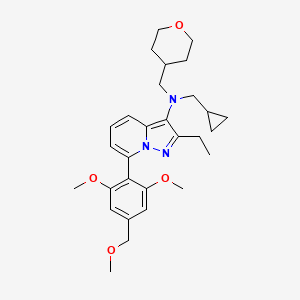
![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)
